molecular formula C8H9NO2S B8652489 5-(Ethylthio)picolinic acid

5-(Ethylthio)picolinic acid

Cat. No.: B8652489
M. Wt: 183.23 g/mol
InChI Key: IYCGUWYHYAUYKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Ethylthio)picolinic acid is a useful research compound. Its molecular formula is C8H9NO2S and its molecular weight is 183.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

5-ethylsulfanylpyridine-2-carboxylic acid

InChI

InChI=1S/C8H9NO2S/c1-2-12-6-3-4-7(8(10)11)9-5-6/h3-5H,2H2,1H3,(H,10,11)

InChI Key

IYCGUWYHYAUYKJ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CN=C(C=C1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium ethanethiolate (1.6 g, 17.2 mmol) was added to a solution of methyl 5-nitropicolinate (2.8 g, 16 mmol) in DMF (30 mL), and the resulting mixture was stirred a room temperature. After 3 hours, acetic acid (1 mL) was added, and the mixture was evaporated to dryness. The residue was suspended in methanol (50 mL) and treated with 3N NaOH. The resulting mixture was stirred at room temperature for 16 hours and then evaporated. The residue was dissolved in water (100 mL), washed with ethyl acetate (2×100 mL), and acidified to pH 3-4 (conc. HCl), resulting in precipitation of the product. The precipitate was filtered, rinsed with water (100 mL) and dried under vacuum, providing 2.3 g of 5-(ethylthio)picolinic acid, in 79% yield; 1H NMR (DMSO-d6) δ 1.23 (t, 3H, J=7.3 Hz), 3.14 (q, 2H, J=7.3 Hz), 7.86 (dd, 1H, J=8.4 Hz, J=2.4 Hz), 7.95 (dd, 1H, J=8.4 Hz, J=0.9 Hz), 8.57 (dd, 1H, J=2.4 Hz, J=0.9 Hz), 13.09 (br, 1H).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

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